

# Head-to-Head Comparison: Milategrast vs. AJM300 in Inflammatory Bowel Disease

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## Compound of Interest

Compound Name: Milategrast

Cat. No.: B1676591

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A comprehensive evaluation of two oral integrin antagonists, **Milategrast** (E6007) and AJM300 (Carotegrast Methyl), reveals distinct profiles in their development and available clinical data for the treatment of inflammatory bowel diseases (IBD), specifically ulcerative colitis. While both compounds target the  $\alpha 4$ -integrin pathway to modulate inflammatory cell trafficking, their progression through clinical trials and the wealth of supporting data differ significantly. AJM300 has successfully completed Phase III trials for moderately active ulcerative colitis and is approved for use in Japan, whereas the development of **Milategrast** for ulcerative colitis was discontinued at Phase II.<sup>[1][2]</sup>

This guide provides a detailed comparison of their mechanism of action, available performance data from clinical and preclinical studies, and the experimental protocols employed in their evaluation.

## Mechanism of Action: Targeting Leukocyte Adhesion

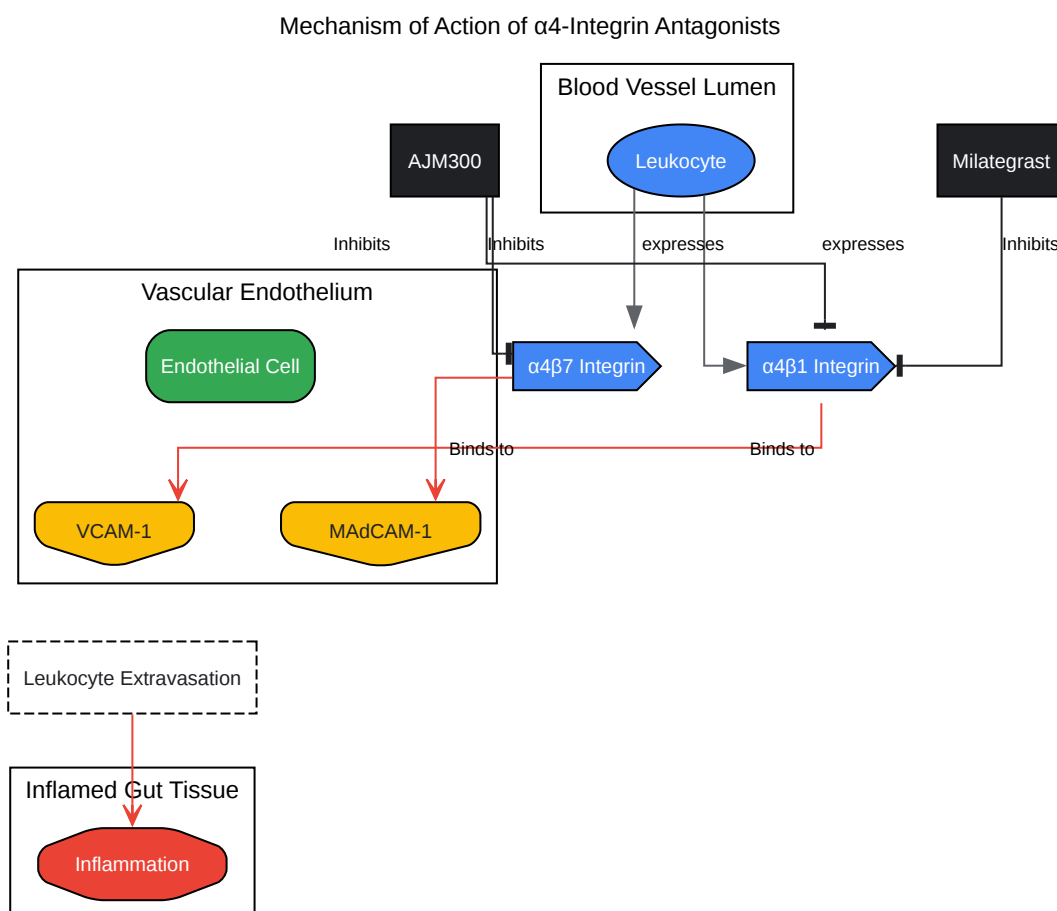
Both **Milategrast** and AJM300 are small molecule antagonists of  $\alpha 4$ -integrin, a key cell surface receptor involved in the inflammatory cascade characteristic of IBD. By blocking  $\alpha 4$ -integrin, these drugs inhibit the adhesion and migration of lymphocytes from the bloodstream into the inflamed tissues of the gastrointestinal tract.

AJM300 specifically targets both  $\alpha 4\beta 1$  and  $\alpha 4\beta 7$  integrins.<sup>[3][4][5]</sup> The inhibition of the interaction between  $\alpha 4\beta 7$  integrin on lymphocytes and the MadCAM-1 receptor on endothelial

cells in the gut is a critical pathway for reducing gut-specific inflammation. Simultaneously, blocking the  $\alpha 4\beta 1$  integrin's interaction with VCAM-1 can reduce systemic inflammation. The active metabolite of AJM300, HCA2969, has been shown to be a specific, dual  $\alpha 4\beta 1/\alpha 4\beta 7$  integrin antagonist.

**Milategrast** is also described as an integrin inhibitor, useful as a cell adhesion and infiltration inhibitor. Preclinical data indicates its ability to inhibit the adhesion of Jurkat cells (a human T-lymphocyte cell line) to fibronectin, a process mediated by integrins.

Below is a diagram illustrating the targeted signaling pathway.



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**Caption:** Mechanism of  $\alpha 4$ -Integrin Antagonists

## Performance Data

The available data for AJM300 is substantially more robust, stemming from comprehensive clinical trials. In contrast, the quantitative data for **Milategrast** is limited to in vitro studies.

## AJM300 (Carotegrast Methyl) Clinical Trial Data

A pivotal Phase III, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of AJM300 in patients with moderately active ulcerative colitis.

Table 1: Efficacy of AJM300 in Moderately Active Ulcerative Colitis (Phase III Study)

Outcome at Week 8	AJM300 (n=102)	Placebo (n=101)	Odds Ratio (95% CI)	p-value
Clinical Response	45%	21%	3.30 (1.73-6.29)	0.00028

Data sourced from a multicenter, randomized, double-blind, placebo-controlled, phase 3 study.

Table 2: Safety Profile of AJM300 (Phase III Study)

Adverse Event	AJM300 (n=102)	Placebo (n=101)
Any Adverse Event	38%	39%
Nasopharyngitis	10%	11%
Headache	Not specified	Not specified
Nausea	Not specified	Not specified
Serious Adverse Event	1 patient (anal abscess, unrelated to study drug)	0

The incidence of adverse events was similar between the AJM300 and placebo groups. Most adverse events were mild-to-moderate in severity.

## Milategrast (E6007) Preclinical Data

The publicly available performance data for **Milategrast** is from in vitro cell adhesion assays.

Table 3: In Vitro Efficacy of **Milategrast**

Assay	Cell Line	Substrate	IC50
Cell Adhesion Inhibition	Jurkat	Human Fibronectin	<5 µM

Data from MedchemExpress product information.

## Experimental Protocols

### AJM300 Phase III Clinical Trial (AJM300/CT3 Study)

**Objective:** To evaluate the efficacy and safety of AJM300 as an induction therapy for patients with moderately active ulcerative colitis who had an inadequate response or intolerance to mesalazine.

**Study Design:** A multicenter, randomized, double-blind, placebo-controlled, phase 3 study conducted at 82 hospitals and clinics in Japan. A total of 203 patients were enrolled.

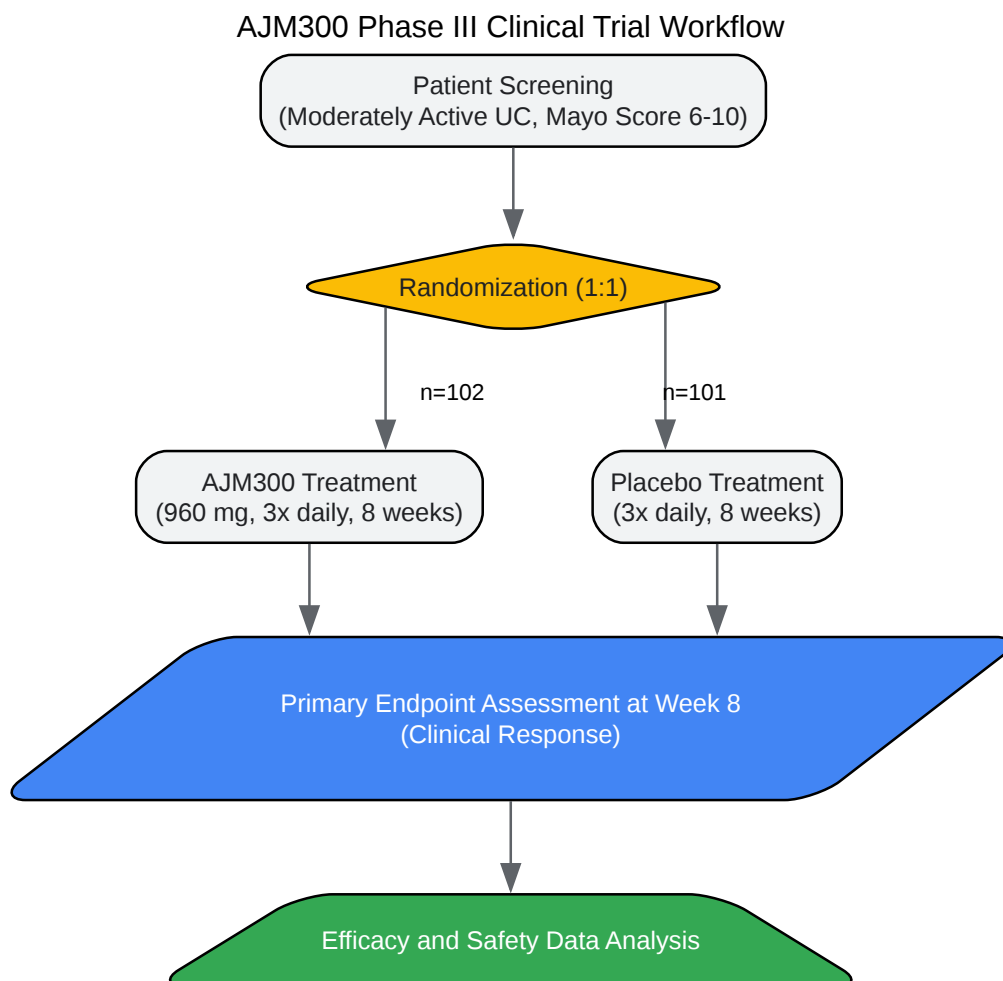
**Patient Population:** Patients with a Mayo Clinic score of 6–10, an endoscopic subscore of 2 or more, and a rectal bleeding subscore of 1 or more.

**Treatment Regimen:** Patients were randomly assigned (1:1) to receive either AJM300 (960 mg) or a placebo orally, three times daily for 8 weeks.

**Primary Endpoint:** The proportion of patients with a clinical response at week 8. Clinical response was defined as a reduction in Mayo Clinic score of 30% or more and 3 or more points from baseline, with an accompanying decrease in the rectal bleeding subscore of 1 or more points or an absolute rectal bleeding subscore of 1 or less.

**Secondary Endpoints:** Included mucosal remission rate and the rate of disappearance of rectal bleeding.

Below is a workflow diagram for the AJM300 Phase III clinical trial.



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**Caption:** AJM300 Phase III Trial Workflow

## Milategrast In Vitro Cell Adhesion Assay

Objective: To determine the concentration of **Milategrast** required to inhibit the adhesion of Jurkat cells to fibronectin by 50% (IC<sub>50</sub>).

Methodology:

- Human fibronectin is coated onto the wells of a microplate.

- Jurkat cells, a human T-lymphocyte cell line that expresses integrins, are pre-incubated with varying concentrations of **Milategrast**.
- The treated Jurkat cells are then added to the fibronectin-coated wells and allowed to adhere.
- Non-adherent cells are washed away.
- The number of adherent cells is quantified, typically using a colorimetric or fluorescent assay.
- The IC50 value is calculated from the dose-response curve.

## Conclusion

AJM300 (Carotegrast Methyl) has demonstrated statistically significant efficacy and a favorable safety profile in a robust Phase III clinical trial for the induction of clinical response in patients with moderately active ulcerative colitis. This has led to its approval for clinical use in Japan.

**Milategrast** (E6007) has shown in vitro activity as an inhibitor of cell adhesion, a mechanism relevant to the treatment of IBD. However, its clinical development for ulcerative colitis was halted in Phase II for business reasons, and as a result, there is a lack of comprehensive clinical data to allow for a direct, evidence-based comparison with AJM300's performance in patients.

For researchers and drug development professionals, AJM300 represents a clinically validated oral  $\alpha 4$ -integrin antagonist with a well-documented efficacy and safety profile. **Milategrast**, while operating on a similar mechanistic principle, remains a compound of preclinical and early clinical interest without the extensive data required for a definitive head-to-head comparison in a clinical setting.

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- To cite this document: BenchChem. [Head-to-Head Comparison: Milategrast vs. AJM300 in Inflammatory Bowel Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676591#head-to-head-comparison-of-milategrast-and-ajm300]

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